1-(Trifluoromethyl)naphthalene-6-acetonitrile
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Overview
Description
1-(Trifluoromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.
Preparation Methods
One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the naphthalene ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that promote substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and nitrile groups. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-6-acetonitrile can be compared with other trifluoromethylated naphthalene derivatives. Similar compounds include:
1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.
1-(Trifluoromethyl)naphthalene-2-acetonitrile: Differently positioned acetonitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C13H8F3N |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-3-1-2-10-8-9(6-7-17)4-5-11(10)12/h1-5,8H,6H2 |
InChI Key |
WBYAZSYQGWGFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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